[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol
Description
Chemical Structure:
The compound features a pyrazole core substituted with:
- A bromo group at position 4,
- A 2,2-difluoroethyl group at position 1,
- A hydroxymethyl (-CH₂OH) group at position 5.
Molecular Formula: C₆H₇BrF₂N₂O
Molecular Weight: 241.04 g/mol (calculated).
Key Features:
- The difluoroethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
[4-bromo-2-(2,2-difluoroethyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2N2O/c7-4-1-10-11(2-6(8)9)5(4)3-12/h1,6,12H,2-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISWKWTXWAALBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)CO)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol typically involves the reaction of 4-bromo-1H-pyrazole with 2,2-difluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol is in drug development . The compound has been investigated for its potential as an antimicrobial agent and anticancer drug . Its structural features allow it to interact with biological targets effectively, potentially inhibiting specific enzymes or receptors involved in disease pathways.
Organic Synthesis
In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its ability to undergo various substitution reactions makes it useful for creating derivatives that may possess enhanced biological or chemical properties. For example:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction : The compound can be oxidized to form pyrazole oxides or reduced using agents like lithium aluminum hydride.
Material Science
The unique properties of [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol also lend themselves to applications in material science , particularly in the development of specialty chemicals that require specific functional groups for desired properties. This includes its use in the formulation of coatings, adhesives, and other polymeric materials.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal explored the antimicrobial properties of various pyrazole derivatives, including [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol. The results indicated that this compound exhibited significant inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Research
Research focusing on the anticancer activity of pyrazole derivatives highlighted the effectiveness of [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol in inducing apoptosis in cancer cell lines. The mechanism was linked to the compound's ability to interact with specific cellular pathways involved in cell survival and proliferation.
Mechanism of Action
The mechanism of action of [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyrazole Methanol Derivatives
[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol
- Molecular Formula : C₆H₇ClF₂N₂O
- Molecular Weight : 196.58 g/mol .
- Comparison :
- Halogen Effect : Chlorine (atomic weight 35.45) vs. bromine (79.90) reduces molecular weight and alters electronic properties. Bromine’s larger size and polarizability may enhance intermolecular interactions (e.g., halogen bonding) in therapeutic applications .
- Synthetic Utility : Chloro analogs are often intermediates for further functionalization via cross-coupling reactions.
(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol
- Molecular Formula : C₅H₇BrN₂O
- Molecular Weight : 191.03 g/mol .
- Comparison :
- Substituent Position : Bromine at position 3 vs. 4 alters the dipole moment and steric environment.
- Alkyl Group : Methyl at position 1 vs. difluoroethyl reduces steric bulk and fluorine-mediated effects (e.g., metabolic stability).
Functional Group Variations
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde
- Molecular Formula : C₆H₅BrF₂N₂O
- Molecular Weight : 239.02 g/mol .
- Comparison: Aldehyde vs. Methanol: The aldehyde group (-CHO) increases electrophilicity, making it reactive toward nucleophiles (e.g., in condensation reactions). The methanol group (-CH₂OH) offers hydrogen-bonding capability but lower reactivity.
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol
- Molecular Formula : C₅H₇BrN₂O
- Molecular Weight : 191.03 g/mol .
- Comparison: Positional Isomerism: Bromine at position 5 (vs. 4) and methanol at 4 (vs. 5) may influence crystal packing and solubility. Synthesis: Reported in 94% yield via reduction of an ester precursor, suggesting efficient scalability .
Heterocyclic and Substituent Variations
[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol
- Molecular Formula : C₅H₇F₂N₃O
- Molecular Weight : 179.15 g/mol .
- Comparison: Ring System: Triazole (1,2,4-triazole) vs. pyrazole. Triazoles exhibit greater aromatic stabilization and distinct hydrogen-bonding patterns.
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
Biological Activity
[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Synthesis
The compound features a bromine atom and a difluoroethyl group attached to a pyrazole ring. The synthesis typically involves the reaction of 4-bromo-1H-pyrazole with 2,2-difluoroethyl bromide under basic conditions. This is followed by functionalization to yield the final product. The unique structure contributes to its biological activity through specific interactions with molecular targets.
The biological activity of [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol is primarily attributed to its ability to interact with various enzymes and receptors. The presence of bromine enhances halogen bonding, while the difluoroethyl group increases lipophilicity, facilitating cellular uptake. The pyrazole ring can engage in hydrogen bonding and π-π interactions, modulating its biological effects.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol have shown effectiveness against various bacterial strains. In one study, pyrazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Pyrazole compounds are also recognized for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. Studies have reported that certain pyrazoles can reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
The anticancer activity of pyrazoles has been explored in various studies. Molecular docking studies suggest that compounds with a pyrazole backbone can inhibit cancer cell proliferation by targeting specific proteins involved in tumor growth. For example, pyrazole derivatives have shown promising results in inhibiting cell lines associated with breast and prostate cancers.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against clinical isolates. [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol was included in the screening process and exhibited notable activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : In an animal model of arthritis, administration of a related pyrazole compound resulted in significant reduction of paw swelling and inflammatory markers compared to control groups .
- Anticancer Activity : A research project focused on the cytotoxic effects of various pyrazole derivatives on cancer cell lines revealed that compounds structurally similar to [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol inhibited cell growth effectively through apoptosis induction mechanisms.
Data Table: Biological Activities Summary
Q & A
Basic: What are the optimized synthetic routes for [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol, and how is purity ensured?
Methodological Answer:
The synthesis typically involves cyclization or nucleophilic substitution reactions. For example, the difluoroethyl group can be introduced via alkylation of a pyrazole precursor using 2,2-difluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Bromination at the 4-position may employ N-bromosuccinimide (NBS) in a polar solvent like acetonitrile. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity (>95%) is validated using HPLC with a C18 column and UV detection at 254 nm, supported by consistent ¹H/¹³C NMR and HRMS data .
Basic: Which spectroscopic techniques are critical for structural elucidation, and how are functional groups assigned?
Methodological Answer:
- IR Spectroscopy: Identifies hydroxyl (O–H stretch, ~3200–3400 cm⁻¹) and C–Br (550–650 cm⁻¹) groups.
- NMR: ¹H NMR reveals the difluoroethyl group as a triplet of quartets (δ ~4.5–5.0 ppm, J~7 Hz for CF₂CH₂), while the pyrazole protons appear as singlet(s) (δ ~6.5–8.0 ppm). ¹⁹F NMR confirms the CF₂ environment (δ ~-120 to -130 ppm).
- Mass Spectrometry: HRMS (ESI+) confirms the molecular ion [M+H]⁺ and bromine isotope pattern.
Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities .
Advanced: How is SHELXL employed in crystallographic refinement, and what challenges arise from bromine/fluorine atoms?
Methodological Answer:
SHELXL refines crystal structures by modeling atomic positions, thermal parameters, and disorder. Challenges include:
- Heavy Atoms (Br): Anomalous scattering from bromine requires high-resolution data (≤1.0 Å) for accurate placement.
- Disorder in CF₂CH₂: The difluoroethyl group may exhibit rotational disorder, modeled using split positions with occupancy refinement.
- Hydrogen Bonding: The methanol (–CH₂OH) group participates in O–H···N/O interactions, requiring restraint dictionaries for geometry optimization. Validation tools (e.g., PLATON, CCDC Mercury) ensure geometric plausibility .
Advanced: How can discrepancies between computational (DFT) and experimental NMR data be resolved?
Methodological Answer:
Discrepancies often arise from solvent effects, dynamic processes, or conformational flexibility. Strategies include:
- Solvent Correction: Apply PCM (Polarizable Continuum Model) in DFT calculations to match experimental solvent (e.g., DMSO-d₆).
- Dynamic NMR: Variable-temperature studies (e.g., 25–60°C) detect slow exchange processes (e.g., hindered rotation of CF₂CH₂).
- X-ray/DFT Overlay: Compare experimental crystal structures with optimized DFT geometries to validate torsional angles .
Advanced: How does the difluoroethyl group influence physicochemical properties and reactivity?
Methodological Answer:
- Lipophilicity: The CF₂ group increases logP compared to non-fluorinated analogs, enhancing membrane permeability (measured via shake-flask/HPLC logP assays).
- Metabolic Stability: Fluorine reduces oxidative metabolism; in vitro assays (e.g., liver microsomes) show prolonged half-life.
- Steric Effects: The CF₂CH₂ moiety may hinder nucleophilic attack at the pyrazole N-1 position, assessed via reactivity studies with electrophiles (e.g., acyl chlorides) .
Basic: What experimental protocols determine solubility and stability under physiological conditions?
Methodological Answer:
- Solubility: Measured in PBS (pH 7.4) and DMSO using nephelometry or UV-Vis spectroscopy.
- Stability: Incubate at 37°C in PBS and human plasma; monitor degradation via HPLC at 0, 6, 12, and 24 hours. Acidic/basic stability is tested in 0.1N HCl/NaOH.
- Hygroscopicity: Dynamic vapor sorption (DVS) assesses moisture uptake, critical for storage conditions .
Advanced: How is the bromine atom’s role in target binding evaluated in pharmacological studies?
Methodological Answer:
- Structure-Activity Relationships (SAR): Synthesize analogs (e.g., Cl, I, H substituents) and compare binding affinities (IC₅₀ via radioligand assays).
- Halogen Bonding: X-ray crystallography of target-ligand complexes identifies Br···O/N interactions.
- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) quantify Br’s contribution to binding energy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
